ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate
Overview
Description
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C19H19Cl2NO3. This compound is characterized by the presence of a dichlorobenzoyl group, a methylphenyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate typically involves the following steps:
Formation of the Amide Bond: The reaction between 2,6-dichlorobenzoyl chloride and 3-amino-3-(4-methylphenyl)propanoic acid in the presence of a base such as triethylamine.
Esterification: The resulting amide is then esterified using ethanol and a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol derivative.
Substitution: The major products depend on the nucleophile used; for example, using sodium hydroxide can yield a hydroxyl derivative.
Scientific Research Applications
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing the active amide compound that exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate
- Ethyl 3-[(2,6-difluorobenzoyl)amino]-3-(4-methylphenyl)propanoate
- Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-ethylphenyl)propanoate
Uniqueness
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate is unique due to the specific positioning of the dichlorobenzoyl and methylphenyl groups, which confer distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions in biological systems, making it a valuable tool in research and development.
Properties
IUPAC Name |
ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c1-3-25-17(23)11-16(13-9-7-12(2)8-10-13)22-19(24)18-14(20)5-4-6-15(18)21/h4-10,16H,3,11H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVKDZDOTILYPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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